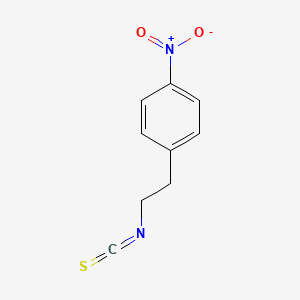

1-(2-Isothiocyanatoethyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

13203-40-2 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-nitrobenzene |

InChI |

InChI=1S/C9H8N2O2S/c12-11(13)9-3-1-8(2-4-9)5-6-10-7-14/h1-4H,5-6H2 |

InChI Key |

SRVNJDBBDLYDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN=C=S)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Pathways and Derivatization Strategies for 1 2 Isothiocyanatoethyl 4 Nitrobenzene

Analysis of Precursor Synthesis and Advanced Functionalization Techniques

The principal precursor for 1-(2-isothiocyanatoethyl)-4-nitrobenzene is 2-(4-nitrophenyl)ethylamine. The synthesis of this intermediate can be approached through several strategic routes, primarily differing in the sequence of introducing the nitro and the aminoethyl functionalities.

Route A: Nitration of Phenethylamine (B48288) One direct method involves the electrophilic nitration of 2-phenylethylamine. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products. The ethylamine (B1201723) side chain is an activating group, but the reaction is performed under acidic conditions where the amine is protonated to form the anilinium ion, which is a deactivating, meta-directing group. However, a small equilibrium amount of the free amine can lead to the formation of ortho and para isomers. A patented method describes the slow addition of phenethylamine to a nitration mixture at 0 °C, followed by basification and extraction to isolate the product, yielding 4-nitrophenethylamine hydrochloride. beilstein-journals.org

Route B: Nitration of Ethylbenzene (B125841) and Subsequent Functionalization An alternative strategy begins with the regioselective nitration of ethylbenzene. The ethyl group is ortho-, para-directing, making the separation of the desired para-isomer from the ortho-isomer necessary. rsc.org Advanced methods for improving para-selectivity are discussed in section 2.3. Once 1-ethyl-4-nitrobenzene is isolated, it must be functionalized at the benzylic position of the ethyl group. This can be achieved through radical bromination followed by nucleophilic substitution with a nitrogen source, such as in the Gabriel synthesis, or conversion to a nitrile followed by reduction. Another approach involves the decarboxylation of 4-nitrophenylalanine, which can be prepared by the nitration of L-phenylalanine. mdpi.com

Advanced Nitration Techniques Traditional nitration with mixed acids poses challenges regarding regioselectivity and the use of corrosive, hazardous reagents. researchgate.netsoton.ac.uk Modern synthetic chemistry offers several advanced alternatives:

Solid Acid Catalysts: Zeolites (e.g., H-BEA, Hβ) and other solid acids can act as catalysts and shape-selective media for nitration, often improving the yield of the para-isomer and allowing for easier catalyst recovery. ias.ac.inresearchgate.netuncw.edumdpi.com

Ipso-Nitration: This technique involves the nitration of an aromatic ring at a position already occupied by a substituent other than hydrogen, such as a boronic acid or halogen. This can offer high regioselectivity. researchgate.netacs.org For example, palladium-catalyzed ipso-nitration using aryl halides and sodium nitrite (B80452) has been reported. acs.org

Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) in combination with catalysts such as PEG-based ionic liquids have been shown to enhance para-selectivity in the nitration of alkylbenzenes. mdpi.com

The choice of precursor synthesis route depends on factors such as starting material availability, desired purity, and scalability. While nitration of phenethylamine is direct, controlling the regioselectivity can be challenging. The nitration of ethylbenzene offers better regiocontrol possibilities but requires additional functionalization steps.

Comparative Studies of Isothiocyanate Formation Methods: Yield, Purity, and Green Chemistry Principles

The conversion of the primary amine precursor, 2-(4-nitrophenyl)ethylamine, to the target isothiocyanate is a critical step. Various methods exist, moving from historically significant but hazardous reagents to more modern, greener alternatives. The most common pathway involves the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate, which is then decomposed using a desulfurizing agent. researchgate.net

Classical Method: Thiophosgene (B130339) The reaction of a primary amine with thiophosgene (CSCl₂) has been a benchmark for isothiocyanate synthesis. researchgate.netnih.gov It is highly effective but suffers from the extreme toxicity and handling difficulties of thiophosgene, making it undesirable from a green chemistry perspective. rsc.orgvapourtec.com

Thiophosgene-Free Methods via Dithiocarbamate Decomposition To avoid toxic reagents, numerous methods focus on the two-step, one-pot reaction involving carbon disulfide and a desulfurizing agent. researchgate.net A variety of reagents can mediate this transformation, each with distinct advantages concerning yield, reaction conditions, and environmental impact.

Activating Agents: Electrophiles like acetyl chloride, tosyl chloride, and benzoyl chloride can activate the dithiocarbamate intermediate for decomposition. mdpi.com Acetyl chloride, in particular, has been shown to be effective for the synthesis of phenethyl isothiocyanate (PEITC) derivatives, offering good to excellent yields. mdpi.com

Oxidative Desulfurization: Reagents like sodium persulfate (Na₂S₂O₈) in water provide a green and efficient route, tolerating a wide range of functional groups, including nitro groups. researchgate.netnih.gov This method aligns well with green chemistry principles by using water as the solvent. researchgate.netnih.gov

Modern Reagents: More specialized reagents have been developed, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which works efficiently in a microwave reactor. soton.ac.uk Propane phosphonic acid anhydride (B1165640) (T3P®) is another effective desulfurating agent. organic-chemistry.org

Photocatalysis and Electrochemistry: Emerging green methods include visible-light photocatalysis using catalysts like Rose Bengal and electrochemical methods, both of which operate under mild conditions and avoid harsh chemical reagents. beilstein-journals.orgacs.orgorganic-chemistry.orgacs.org

The following interactive table compares several common methods for the synthesis of isothiocyanates from primary amines.

| Method/Reagent(s) | Typical Conditions | Yield Range | Green Chemistry Considerations |

|---|---|---|---|

| Thiophosgene (CSCl₂) | Organic solvent, base | Good to Excellent | Poor: Highly toxic and hazardous reagent. |

| CS₂ / Acetyl Chloride | Anhydrous THF, 0 °C to RT | Good to Excellent | Moderate: Avoids thiophosgene, but uses organic solvents. mdpi.com |

| CS₂ / Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) | Good | Moderate: Avoids thiophosgene; purification can be difficult for nonpolar products. mdpi.comorganic-chemistry.org |

| CS₂ / Na₂S₂O₈ | Water, base (e.g., K₂CO₃) | Good to Excellent | Excellent: Uses water as a solvent, non-toxic reagents. researchgate.netnih.gov |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | CH₂Cl₂, Room Temperature | Good | Good: Effective thiophosgene surrogate, though more expensive. researchgate.net |

| CS₂ / Visible Light / Rose Bengal | Acetonitrile, DBU, Green LED | Good | Excellent: Metal-free, mild conditions, uses light as an energy source. acs.orgorganic-chemistry.org |

| CS₂ / Electrochemistry | Acetonitrile, DBU, undivided cell | Good to Excellent | Excellent: Reagent-free desulfurization, mild conditions. beilstein-journals.org |

Catalytic and Biocatalytic Approaches to Enhanced Synthesis of Related Compounds

Catalytic methods, including both chemocatalysis and biocatalysis, offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of isothiocyanates and their precursors.

Chemo-catalytic Approaches Transition metal catalysts are employed in various stages of synthesis. As previously mentioned, palladium-catalyzed reactions can be used for regioselective ipso-nitration. acs.org In the synthesis of isothiocyanates, copper and cobalt salts have been used to catalyze the decomposition of dithiocarbamate salts. nih.gov More advanced methods involve the catalytic sulfurization of isocyanides using elemental sulfur, which can be promoted by various transition metal catalysts, providing a direct route to the isothiocyanate group. mdpi.com

Biocatalytic Approaches Biocatalysis provides highly selective and environmentally benign routes to key intermediates.

Synthesis of Chiral Precursors: As detailed in section 2.3, enzymes like transaminases, amine dehydrogenases, and imine reductases are pivotal for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov

Nitro Group Reduction: For derivatization, the nitro group can be selectively reduced to an amine. While traditional methods use metal catalysts (e.g., Pd/C, SnCl₂), biocatalytic nitroreduction offers a green alternative. Enzymes such as nitroreductases, often found in bacteria and yeast, can perform this transformation. researchgate.net Recently, a cofactor-free system using a hydrogenase enzyme immobilized on carbon black has been developed for the highly chemoselective hydrogenation of nitroarenes to anilines under mild, aqueous conditions, tolerating many other reducible functional groups. chemrxiv.orgchemrxiv.org

C-H Amination: Cutting-edge research involves the use of engineered enzymes, such as P450 nitrene transferases, to perform direct C-H amination. nih.govnih.gov This technology could, in principle, allow for the direct conversion of 1-ethyl-4-nitrobenzene to the corresponding amine by functionalizing the C-H bond at the benzylic position, although this specific transformation may require further enzyme evolution.

Flow Chemistry and Microreactor Technology in the Production of Isothiocyanate Derivatives

The synthesis of nitroaromatics and isothiocyanates often involves highly exothermic reactions and toxic reagents, making them ideal candidates for the application of flow chemistry and microreactor technology. These technologies offer superior control over reaction parameters, enhancing safety, yield, and purity. beilstein-journals.org

Flow Chemistry for Nitration Aromatic nitration is a classic example where flow chemistry provides significant benefits. rsc.orgvapourtec.com The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the formation of "hot spots" that can lead to runaway reactions and the formation of dangerous polynitrated byproducts in traditional batch reactors. beilstein-journals.orgrsc.orgsoton.ac.uknih.gov This precise temperature control, coupled with superior mixing, often leads to improved regioselectivity and higher yields of the desired mononitrated product. rsc.orgresearchgate.net Continuous flow nitration has been successfully applied to a range of aromatic compounds, demonstrating its scalability and enhanced safety profile. rsc.orgvapourtec.comacs.orgacs.org

Elucidation of Mechanistic Organic Reactions of 1 2 Isothiocyanatoethyl 4 Nitrobenzene

Detailed Investigation of Nucleophilic Addition Reactions to the Isothiocyanate Group: Kinetics and Thermodynamics

The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its chemical behavior, leading to the formation of various derivatives, most notably thioureas through reactions with primary and secondary amines. nih.govresearchgate.netnih.gov

The reaction with an amine (a primary amine, R'-NH2, for instance) proceeds via a stepwise mechanism. The lone pair of the amine's nitrogen atom attacks the central carbon of the isothiocyanate. This nucleophilic attack results in the formation of a zwitterionic tetrahedral intermediate. Subsequently, a proton transfer from the nitrogen to the sulfur atom occurs, leading to the final, stable thiourea (B124793) product.

The kinetics of this reaction are typically second-order, being first-order in both the isothiocyanate and the nucleophile. The rate of reaction is significantly influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles, such as primary amines, react more rapidly than weaker ones, like alcohols.

Solvent polarity: Polar solvents can stabilize the charged intermediate, potentially accelerating the reaction.

Steric hindrance: Bulky substituents on either the nucleophile or the isothiocyanate can impede the reaction rate.

| Nucleophile | Rate Constant (k) at 298 K (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|

| Aniline (B41778) | 1.2 x 10-2 | 45 | -60 |

| Ethanol | 3.5 x 10-5 | 65 | -40 |

| Thiophenol | 8.0 x 10-3 | 50 | -55 |

Note: The data in Table 1 are representative values for a generic aromatic isothiocyanate and are intended for illustrative purposes to highlight the relative reactivity and thermodynamic trends.

Redox Chemistry of the Nitrobenzene (B124822) Moiety: Intermediates and Reaction Pathways

The nitro group (–NO₂) of the nitrobenzene moiety is a strong electron-withdrawing group and is readily reduced under various chemical and electrochemical conditions. nih.govdaneshyari.comnih.gov The reduction process is a complex, multi-step transformation involving the transfer of up to six electrons and six protons to convert the nitro group into an amino group (–NH₂).

The reduction pathway proceeds through several key intermediates:

Nitrosobenzene (B162901): The initial two-electron, two-proton reduction of nitrobenzene yields nitrosobenzene.

Phenylhydroxylamine: Further two-electron, two-proton reduction of nitrosobenzene leads to the formation of N-phenylhydroxylamine. This intermediate is often unstable. acs.org

Aniline: The final two-electron, two-proton reduction of phenylhydroxylamine gives the corresponding aniline.

Under certain conditions, particularly in alkaline media, side reactions can occur. For example, nitrosobenzene and phenylhydroxylamine can condense to form azoxybenzene, which can be further reduced to azobenzene (B91143) and then to hydrazobenzene. rsc.org

The specific reaction pathway and the distribution of products are highly dependent on the reaction conditions, including the nature of the reducing agent, the pH of the medium, and the electrode potential in electrochemical reductions. nih.gov For instance, catalytic hydrogenation is a common method for the selective reduction of nitroarenes to anilines. researchgate.net

| Intermediate | Structure | Oxidation State of Nitrogen | Number of Electrons Transferred |

|---|---|---|---|

| Nitrobenzene | -NO2 | +3 | 0 |

| Nitrosobenzene | -NO | +1 | 2 |

| Phenylhydroxylamine | -NHOH | -1 | 4 |

| Aniline | -NH2 | -3 | 6 |

Cycloaddition Reactions and Heterocycle Formation Involving 1-(2-Isothiocyanatoethyl)-4-nitrobenzene

Both the isothiocyanate and the nitrobenzene functionalities can participate in cycloaddition reactions, providing pathways to various heterocyclic structures.

Isothiocyanate Cycloadditions: The C=N or C=S double bonds of the isothiocyanate group can act as dienophiles or dipolarophiles. For instance, isothiocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. researchgate.net They can also participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. nih.govmdpi.com

Nitroarene Cycloadditions: While nitroarenes themselves are not typical participants in thermal cycloadditions, their reduced intermediates can be highly reactive. For example, the in situ reduction of the nitro group to a nitroso group creates a powerful dienophile for hetero-Diels-Alder reactions. The photoinduced reductive [4+2] cycloaddition of nitroarenes with dienes is another pathway to form oxazine (B8389632) derivatives. acs.org This reaction involves the photo-reduction of the nitro group to a nitroso intermediate, which then undergoes a [4+2] cycloaddition.

For this compound, it is conceivable that under appropriate conditions, either the isothiocyanate group could react directly in a cycloaddition, or the nitro group could be transformed into a reactive intermediate for subsequent heterocycle formation.

Radical Reactions and Electron Transfer Processes of the Compound

The nitroaromatic system is well-known for its ability to undergo single-electron transfer (SET) processes to form a stable radical anion. rsc.org The high electron affinity of the nitro group facilitates the acceptance of an electron from a suitable donor, such as an organic base or through electrochemical reduction. The resulting nitrobenzene radical anion is a key intermediate in many radical reactions.

The isothiocyanate group can also be involved in radical reactions. For example, α-aminoalkyl radicals can add to the carbon atom of the isothiocyanate group in a nucleophilic radical addition process. organic-chemistry.org

In the case of this compound, electron transfer would likely occur preferentially at the nitrobenzene moiety due to its strong electron-withdrawing nature. The resulting radical anion could then undergo further reactions, such as dimerization or reaction with other radical species. It is also possible that under specific photoredox conditions, radical generation could lead to reactions involving the ethylisothiocyanate side chain.

Computational Modeling of Reaction Transition States and Energy Profiles

Due to the often transient and difficult-to-observe nature of reaction intermediates and transition states, computational chemistry provides a powerful tool for elucidating reaction mechanisms. mit.edu Methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways of this compound.

Modeling Redox Processes: The reduction potentials of the nitrobenzene moiety and its intermediates can be calculated computationally. These theoretical values can be compared with experimental electrochemical data to validate the proposed reduction pathways.

Modeling Cycloaddition Reactions: DFT calculations are particularly useful for studying the stereoselectivity and regioselectivity of cycloaddition reactions. By calculating the energies of the different possible transition states, the preferred reaction pathway and the structure of the resulting heterocyclic product can be predicted. researchgate.net

| Reaction Pathway | Reactants | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Compound + Aniline | 15.2 |

| [3+2] Cycloaddition | Compound + Phenyl Azide | 25.8 |

| Single Electron Transfer | Compound + Na | 5.1 |

Note: The data in Table 3 are hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling studies.

Advanced Spectroscopic and Structural Characterization of 1 2 Isothiocyanatoethyl 4 Nitrobenzene and Its Reaction Products

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of molecules in solution. nih.govbitesizebio.com For a molecule like 1-(2-isothiocyanatoethyl)-4-nitrobenzene, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

¹H NMR: The aromatic region would be expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons closer to the electron-withdrawing nitro group would appear further downfield compared to those adjacent to the ethyl isothiocyanate group. The ethyl linker would present as two triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups.

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the two methylene carbons of the ethyl chain, and the unique carbon of the isothiocyanate group (-N=C=S).

2D NMR: HSQC would correlate the proton signals of the ethyl chain directly to their attached carbon atoms. HMBC would reveal longer-range couplings, for instance, between the aromatic protons and the first methylene carbon of the ethyl group, confirming the connectivity of the molecule.

While specific data for the target compound is unavailable, data for the related compound, 1-isothiocyanato-4-nitrobenzene, shows characteristic aromatic signals in its ¹H and ¹³C NMR spectra. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~124 |

| Aromatic CH (ortho to ethyl) | ~7.4 | ~130 |

| Ar-C -CH₂ | - | ~145 |

| C -NO₂ | - | ~147 |

| Ar-C H₂-CH₂-NCS | ~3.1 (triplet) | ~35 |

| Ar-CH₂-C H₂-NCS | ~3.8 (triplet) | ~45 |

| -N=C =S | - | ~130-140 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Mechanism Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this compound. The precise mass measurement would distinguish its formula (C₉H₈N₂O₂S) from other isobaric compounds.

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would offer structural confirmation. Expected fragmentation pathways would include:

Cleavage of the ethyl chain, leading to fragments corresponding to the nitrobenzene (B124822) moiety and the isothiocyanatoethyl side chain.

Loss of the nitro group (NO₂).

Fragmentation characteristic of the isothiocyanate group.

Negative-ion mass spectrometry has been shown to be effective for analyzing nitroaromatic compounds, often showing a strong signal for the molecular anion (M⁻•). researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.com These two techniques are often complementary. sapub.org

For this compound, key vibrational modes would include:

Isothiocyanate (-NCS): A very strong and characteristic asymmetric stretching band typically appears in the FTIR spectrum around 2000-2200 cm⁻¹.

Nitro (-NO₂): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching modes would appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending bands would confirm the 1,4-substitution pattern.

Aliphatic Chain (-CH₂-CH₂-): C-H stretching vibrations would be found just below 3000 cm⁻¹.

Experimental and computational (DFT) studies on similar molecules like 1-(2-nitrophenyl)piperazine (B181537) have successfully assigned these characteristic vibrational modes. scispace.com

Table 2: Characteristic Vibrational Frequencies This table is predictive and based on established group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-NCS) | Asymmetric stretch | 2000 - 2200 |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric stretch | 1300 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

X-ray Crystallography of Single Crystals: Molecular Conformation and Crystal Packing Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

The resulting crystal structure would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all bonds and angles within the molecule.

Molecular Conformation: The dihedral angles defining the orientation of the ethyl isothiocyanate chain relative to the nitrobenzene ring.

Crystal Packing: Identification of intermolecular interactions, such as C-H···O or C-H···π interactions, which govern how the molecules are arranged in the crystal lattice.

While no crystal structure for the target compound is available, studies on related nitrobenzene derivatives, such as 1-ethoxy-4-nitrobenzene, have been successfully characterized, revealing details of their molecular geometry and packing. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound is itself an achiral molecule, these techniques would not be applicable. However, if a chiral center were introduced into the molecule, for example, by adding a substituent to the ethyl chain, CD and ORD spectroscopy would be essential for determining the absolute configuration of the resulting stereoisomers. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum could be correlated with a specific stereochemistry, often aided by theoretical calculations.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Monitoring chemical reactions in real-time provides crucial insights into reaction kinetics and mechanisms. Various spectroscopic techniques can be adapted for in-situ analysis of reactions involving this compound. For instance, the isothiocyanate group is a known reactant in the synthesis of thioureas.

In-situ FTIR/Raman: By using a fiber-optic probe, the disappearance of the strong -NCS stretching band (~2100 cm⁻¹) and the appearance of new bands corresponding to the thiourea (B124793) product could be monitored in real-time.

In-situ NMR: LED-NMR setups can be used to monitor photocatalytic reactions, providing detailed mechanistic information by detecting short-lived intermediates. fu-berlin.de

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with flow reactors to monitor the formation of products and intermediates directly from the reaction mixture. nih.gov This approach is powerful for identifying transient species and elucidating complex reaction pathways.

Computational Chemistry and Theoretical Investigations into 1 2 Isothiocyanatoethyl 4 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure. researchgate.net

For 1-(2-isothiocyanatoethyl)-4-nitrobenzene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be performed to optimize the molecule's geometry to its lowest energy state. unpatti.ac.idresearchgate.net These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. unpatti.ac.id

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic structure analysis would focus on the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro (-NO₂) group and the isothiocyanate (-NCS) group significantly influences this distribution. researchgate.netrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. unpatti.ac.idrsc.org For this molecule, the HOMO is expected to have significant contributions from the phenyl ring and the sulfur atom of the isothiocyanate group, while the LUMO would likely be localized on the nitrobenzene (B124822) moiety due to the strong electron-withdrawing nature of the nitro group. unpatti.ac.idrsc.org A smaller HOMO-LUMO gap would suggest higher reactivity. rsc.org

Electrostatic Potential (ESP): An ESP map would be generated to visualize the charge distribution. This map illustrates regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the ESP map would show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the benzene (B151609) ring. The isothiocyanate group would also exhibit distinct electrostatic features. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.85 | -1.45 | 6.40 |

| Phenethyl isothiocyanate | -6.90 | -0.80 | 6.10 |

| 1,3-Dinitrobenzene | -8.20 | -2.10 | 6.10 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations are ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions with the surrounding environment. nih.govresearchgate.net

Conformational Analysis: The ethyl-isothiocyanate side chain of this compound is flexible, with several rotatable bonds. This flexibility allows the molecule to adopt various conformations, which can influence its biological activity and physical properties. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. researchgate.netuq.edu.au A study on nitrobenzene, for example, combined experimental and theoretical methods to determine its equilibrium structure and torsional potentials. researchgate.net Similar analyses would reveal whether the side chain prefers an extended or folded conformation and how it orients relative to the nitrobenzene ring.

Solvent Interactions: MD simulations are particularly powerful for studying how a molecule interacts with solvent molecules. nih.gov By placing the this compound molecule in a simulation box filled with a specific solvent (e.g., water, ethanol, or dimethylformamide), one can observe the formation of solvation shells and specific interactions like hydrogen bonds. nih.govresearchgate.net Studies on the solvation of the thiocyanate (B1210189) anion have shown preferential interactions with water molecules due to strong hydrogen bonding. nih.govnih.gov For the target molecule, simulations would likely show strong interactions between the polar nitro group and polar solvent molecules, as well as interactions involving the isothiocyanate group. Understanding these solvent interactions is crucial for predicting solubility and behavior in biological systems.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. chemaxon.comresearchgate.net

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). chemaxon.comresearchgate.netmdpi.com For this compound, a computational chemist would first perform a geometry optimization and then a GIAO calculation to obtain the theoretical chemical shifts for each proton and carbon atom. nih.gov These predicted values can then be compared with experimentally obtained NMR spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure. chemaxon.comnih.gov Discrepancies can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. nih.gov

Similarly, computational methods can predict other types of spectra, such as infrared (IR) and UV-Visible spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an experimental IR spectrum. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) - DFT/GIAO | Experimental Chemical Shift (ppm) |

|---|---|---|

| Cα (CH₂) | 36.2 | 35.8 |

| Cβ (CH₂) | 48.5 | 47.9 |

| C-ipso (Aromatic) | 139.5 | 138.9 |

| C-ortho (Aromatic) | 129.1 | 128.7 |

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing researchers to study transition states and reaction intermediates that are often difficult or impossible to observe experimentally. ucl.ac.uk

For this compound, theoretical studies could investigate the reactivity of the isothiocyanate group. The -N=C=S moiety is known to react with nucleophiles, and computational methods can model the reaction pathway of, for example, its reaction with an amine to form a thiourea (B124793). researchgate.net By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

Furthermore, the presence of the nitroaromatic group suggests the possibility of photochemical reactions. Theoretical studies on nitrobenzene derivatives have modeled the mechanism of nitric oxide (NO) photorelease. ucl.ac.uk Using advanced methods like CASSCF and CASPT2, researchers can map the potential energy surfaces of the molecule's excited states to identify pathways for bond cleavage. nih.govucl.ac.uk Such studies could determine if this compound has the potential to act as a photoactivated releasing agent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of molecules based on their chemical structure. dergipark.org.trdergipark.org.tr These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. nih.gov

To develop a QSAR model for analogues of this compound, a series of related compounds would be synthesized and their biological activity (e.g., cytotoxicity, enzyme inhibition) measured. mathewsopenaccess.comnih.govjohnshopkins.edu For each compound, a variety of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. dergipark.org.tr Using statistical methods like multiple linear regression, a model is created that correlates the descriptors with the observed activity. dergipark.org.trdergipark.org.tr

Such models are valuable for:

Predicting the activity of new, unsynthesized compounds: This allows for the prioritization of synthetic targets, saving time and resources. researchgate.net

Understanding the structural requirements for activity: The model can reveal which molecular features are most important for the desired biological effect. nih.gov For example, a QSAR study on nitrobenzene derivatives identified hyperpolarizability as a key descriptor for modeling toxicology. dergipark.org.tr

A QSPR model would be developed similarly, but would aim to predict physical properties like boiling point, solubility, or environmental fate. nih.gov These predictive models are a cornerstone of modern medicinal and materials chemistry, enabling the rational design of new molecules with desired properties.

Mechanistic Insights into the Biological Activity and Molecular Interactions of 1 2 Isothiocyanatoethyl 4 Nitrobenzene

Investigation of Protein-Ligand Interactions and Binding Mechanisms

The isothiocyanate group is a highly electrophilic moiety known to readily form covalent bonds with nucleophilic residues on proteins, particularly the sulfhydryl group of cysteine and the amino group of lysine (B10760008). This covalent binding is a key mechanism underlying the biological effects of many isothiocyanates. nih.govnih.gov Studies on phenethyl isothiocyanate (PEITC), a compound structurally similar to 1-(2-isothiocyanatoethyl)-4-nitrobenzene but lacking the nitro group, have shown that it binds to a multitude of intracellular proteins. nih.gov

One of the most well-characterized protein targets of ITCs is tubulin. The covalent binding of ITCs to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. nih.gov The extent of protein binding by ITCs appears to correlate with their potency in inducing cell growth inhibition and apoptosis. nih.gov Proteomic studies have identified over 30 potential protein targets of ITCs, involved in a wide range of cellular functions including cytoskeleton organization, redox regulation, and stress response. researchgate.net Given its structural similarity, this compound is also expected to covalently modify a range of cellular proteins, thereby altering their function. The nitro group may further influence the electronic properties of the molecule and its interactions with protein targets.

Table 1: Potential Protein Targets of Isothiocyanates

| Protein Target | Cellular Function | Potential Consequence of Binding |

|---|---|---|

| Tubulin | Cytoskeleton formation, cell division | Disruption of microtubule dynamics, cell cycle arrest, apoptosis nih.gov |

| Keap1 | Negative regulator of Nrf2 | Activation of antioxidant response |

| IKK | Inflammatory signaling | Inhibition of NF-κB pathway, anti-inflammatory effects nih.gov |

| Histone Deacetylases (HDACs) | Epigenetic regulation | Alteration of gene expression nih.gov |

| BCRP (ABCG2) | Multidrug resistance transporter | Inhibition of drug efflux |

Enzymatic Modulation Studies: Elucidation of Inhibition/Activation Mechanisms (In Vitro)

The electrophilic nature of the isothiocyanate group makes it a potent inhibitor of various enzymes. The covalent modification of active site cysteine residues is a common mechanism of irreversible enzyme inhibition. Research on other ITCs has demonstrated a broad spectrum of enzymatic modulation. For instance, certain novel isothiocyanate derivatives have shown strong and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Phenyl isothiocyanate and its derivatives have also been identified as inhibitors of both acetylcholinesterase and butyrylcholinesterase. researchgate.net

Furthermore, ITCs can modulate the activity of enzymes involved in the metabolism of carcinogens. For example, PEITC is known to inhibit Phase I cytochrome P450 enzymes that are responsible for activating pro-carcinogens. researchgate.net This inhibition is a key aspect of the chemopreventive activity of ITCs. The inhibitory potency of ITCs against certain enzymes has been linked to their lipophilicity and reactivity. researchgate.net It is highly probable that this compound also acts as an inhibitor of various enzymes through covalent modification, and its specific targets would need to be determined experimentally.

Table 2: Enzymes Modulated by Isothiocyanates

| Enzyme | Biological Role | Effect of ITC Modulation |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition, leading to anti-inflammatory effects |

| Acetylcholinesterase/Butyrylcholinesterase | Neurotransmission | Inhibition researchgate.net |

| Cytochrome P450s | Xenobiotic metabolism | Inhibition of pro-carcinogen activation researchgate.net |

| Matrix Metalloproteinase-9 (MMP-9) | Extracellular matrix degradation | Inhibition, leading to anti-metastatic effects nih.gov |

| Glutathione S-transferases (GSTs) | Detoxification | Induction or inhibition depending on the specific ITC and context mdpi.com |

Interactions with Cellular Macromolecules: DNA, RNA, and Lipids at a Mechanistic Level

While ITCs are highly reactive towards proteins, their direct interaction with nucleic acids appears to be limited. Studies using radiolabeled PEITC have not detected significant covalent binding to DNA or RNA in cells. nih.gov This suggests that direct DNA or RNA adduction is not a primary mechanism of action for this class of compounds. nih.gov

However, some ITCs can induce DNA damage indirectly. nih.gov This is often mediated through the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. nih.gov Therefore, any genotoxic effects of this compound are more likely to be a consequence of induced oxidative stress rather than direct covalent modification of DNA.

There is currently a lack of specific information regarding the direct interactions of isothiocyanates with lipids. However, by inducing oxidative stress, ITCs could potentially lead to lipid peroxidation, which would have downstream consequences for cell membrane integrity and signaling.

In Vitro Cellular Pathway Perturbation and Signal Transduction Mechanisms

Isothiocyanates are known to modulate a multitude of cellular signaling pathways, which underlies their diverse biological activities, including anticancer and anti-inflammatory effects. The covalent modification of key signaling proteins is a central theme in their mechanism of action.

One of the well-established pathways affected by ITCs is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By modifying cysteine residues on Keap1, ITCs disrupt its ability to target the transcription factor Nrf2 for degradation. This leads to the accumulation of Nrf2 in the nucleus and the subsequent upregulation of a battery of antioxidant and detoxifying enzymes.

ITCs also impact inflammatory signaling pathways. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. nih.gov This inhibition can occur through the direct modification and inhibition of the IκB kinase (IKK) complex. nih.gov

Furthermore, ITCs can influence cell survival and proliferation pathways. For instance, they have been reported to suppress the FAK/ERK and FAK/Akt signaling pathways, which are involved in cell migration and invasion. nih.gov More recent studies have also implicated ITCs in the induction of autophagy through the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.gov It is plausible that this compound perturbs these and other signaling pathways through similar mechanisms.

Mechanisms of Receptor Binding and Activation/Inhibition (In Vitro Receptor Assays)

While much of the research on ITCs has focused on their interactions with intracellular proteins and enzymes, there is emerging evidence that they can also modulate the function of cell surface receptors.

One notable example is the effect of PEITC on death receptors. Studies have shown that PEITC can upregulate the expression of death receptor 4 (DR4) and death receptor 5 (DR5), which are components of the extrinsic apoptosis pathway. nih.gov By increasing the levels of these receptors on the cell surface, PEITC can sensitize cancer cells to apoptosis induced by their ligand, TRAIL. nih.gov

Interestingly, some ITCs have been found to directly activate certain ion channels. Allyl isothiocyanate (AITC), for instance, is a known activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor involved in pain and inflammation. nih.gov The mechanism of activation by AITC appears to be distinct from that of other electrophilic activators and does not involve covalent modification of cysteine residues. nih.gov This suggests that ITCs may interact with receptors through non-covalent mechanisms as well. The potential for this compound to interact with and modulate various receptors warrants further investigation.

Investigation of Antioxidant or Pro-oxidant Mechanisms in Biochemical Systems

The role of isothiocyanates in cellular redox balance is complex, with evidence supporting both antioxidant and pro-oxidant activities. This dual role is often context-dependent, varying with the specific ITC, its concentration, and the cell type.

The antioxidant properties of ITCs are primarily attributed to their ability to activate the Nrf2 signaling pathway, leading to the increased expression of a wide array of antioxidant enzymes. mdpi.com This induction of the cellular antioxidant defense system can protect cells from oxidative damage.

Mechanisms of Interaction with Microbial Targets (e.g., Enzyme inhibition, cell wall disruption)

Isothiocyanates have been recognized for their antimicrobial properties against a range of human pathogens. doaj.org The mechanisms underlying their antimicrobial activity are multifaceted and are an active area of research.

One of the proposed mechanisms is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of many ITCs allows them to partition into the lipid bilayer, potentially altering its fluidity and integrity. Aromatic ITCs, in particular, are thought to be effective in crossing bacterial membranes. nih.gov

Inhibition of essential microbial enzymes is another likely mechanism of action. The electrophilic isothiocyanate group can react with and inactivate a variety of bacterial enzymes, disrupting critical metabolic pathways. Furthermore, ITCs can interfere with bacterial signaling and virulence. For example, PEITC has been shown to inhibit biofilm formation and the expression of virulence-related genes in Staphylococcus aureus. mdpi.com The presence of both the isothiocyanate and nitrobenzene (B124822) moieties in this compound suggests that it could possess significant antimicrobial activity through these and possibly other mechanisms. The nitroaromatic group itself is a feature of several known antimicrobial agents.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 2 Isothiocyanatoethyl 4 Nitrobenzene Analogues

Systematic Modifications to the Ethyl Linker and Their Impact on Chemical Reactivity and Biological Mechanism

Research on various arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain is a critical determinant of biological activity. For instance, studies on arylalkyl isothiocyanates have shown that increasing the chain length from a benzyl (B1604629) to a phenethyl, phenylbutyl, or phenylhexyl group can lead to enhanced inhibitory effects on certain enzymes and tumorigenesis. Specifically, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) have shown greater inhibition of lung tumorigenesis in mice compared to benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) nih.gov. This suggests that an optimal chain length is necessary for favorable interactions with biological targets.

In the context of 1-(2-isothiocyanatoethyl)-4-nitrobenzene, modifying the ethyl linker would likely yield similar trends. Shortening the linker to a methylene (B1212753) group or extending it to a propyl or butyl chain would alter the distance between the electrophilic isothiocyanate group and the nitrobenzene (B124822) moiety, thereby influencing the molecule's ability to bind to target proteins.

The introduction of rigidity into the linker, for example, by incorporating a double bond or a cyclic structure, would restrict the conformational freedom of the molecule. This can lead to a more defined orientation for target binding, potentially increasing potency and selectivity. Conversely, introducing bulky substituents on the ethyl linker could sterically hinder the approach of the isothiocyanate group to its target, thereby reducing its reactivity and biological activity.

The electronic nature of the linker also plays a role. While an alkyl chain is generally considered electronically neutral, the introduction of heteroatoms could modulate the electrophilicity of the isothiocyanate group through inductive effects.

Table 1: Predicted Impact of Ethyl Linker Modifications on the Activity of this compound Analogues

| Modification to Ethyl Linker | Predicted Effect on Chemical Reactivity | Predicted Effect on Biological Mechanism | Rationale |

| Shortening (e.g., methylene) | May increase reactivity due to reduced steric hindrance. | Altered binding affinity and selectivity due to suboptimal spacing. | Closer proximity of the functional groups may enhance intramolecular interactions but disrupt optimal target binding. |

| Lengthening (e.g., propyl, butyl) | May decrease reactivity due to increased steric bulk. | Potentially enhanced binding affinity up to an optimal length. nih.gov | A longer, flexible chain may allow for better positioning within a binding pocket. |

| Introduction of Rigidity | May increase reactivity by pre-organizing the molecule for binding. | Increased selectivity for specific targets. | Reduced conformational entropy upon binding can lead to a more favorable interaction. |

| Introduction of Bulky Substituents | Likely to decrease reactivity due to steric hindrance. | Reduced binding affinity and overall activity. | Steric clashes can prevent the isothiocyanate group from reaching its target site. |

Exploration of Substituent Effects on the Nitrobenzene Moiety on Compound Activity and Selectivity

The nitro group on the benzene (B151609) ring of this compound is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. The position and nature of substituents on the nitrobenzene moiety can modulate the compound's activity and selectivity through both electronic and steric effects nih.gov.

The position of the substituent relative to the nitro group and the ethyl-isothiocyanate chain is also critical. Substituents at the ortho and para positions have a more pronounced effect on the electronic properties of the nitro group due to resonance effects, whereas meta substituents primarily exert an inductive effect researchgate.net.

From a biological perspective, these modifications can affect how the molecule interacts with its target. For example, in the context of prodrugs designed for gene-directed enzyme prodrug therapy (GDEPT), the electronic nature of the nitroaromatic compound is crucial for its reduction by nitroreductase enzymes sci-hub.box. The rate of this reduction, and thus the activation of the prodrug, is highly dependent on the substituent pattern on the nitrobenzene ring.

Table 2: Predicted Substituent Effects on the Nitrobenzene Moiety of this compound Analogues

| Substituent | Position | Predicted Effect on Electronic Properties of the Ring | Predicted Impact on Activity and Selectivity |

| Electron-Withdrawing (e.g., -CN, -CF3) | para, ortho | Increased electrophilicity of the ring. | May enhance interactions with electron-rich biological targets; could alter metabolic stability. |

| Electron-Donating (e.g., -OCH3, -NH2) | para, ortho | Decreased electrophilicity of the ring. | May decrease non-specific reactivity; could improve pharmacokinetic properties. |

| Halogens (e.g., -Cl, -F) | any | Inductive electron withdrawal, weak resonance donation. | Can modulate lipophilicity and membrane permeability, influencing bioavailability. |

| Bulky Groups (e.g., -t-butyl) | ortho | Steric hindrance around the nitro group and the linker. | May decrease binding affinity due to steric clashes with the target. |

Conformational Analysis and its Correlation with Mechanistic Activity

The three-dimensional conformation of this compound and its analogues is a key determinant of their mechanistic activity. The flexibility of the ethyl linker allows the molecule to adopt various conformations, and the preferred conformation for biological activity is likely the one that best fits into the binding site of a target protein.

Conformational analysis involves identifying the low-energy conformations of the molecule and understanding the energy barriers between them. The relative orientation of the nitrobenzene ring and the isothiocyanate group is of particular importance. This orientation is governed by the rotational barriers around the single bonds of the ethyl linker.

The interaction with a biological target can induce a specific conformation. A molecule that can readily adopt this "bioactive" conformation is likely to be more potent. Therefore, understanding the conformational preferences of these analogues can provide insights into their mechanism of action and guide the design of more active compounds.

For instance, a rigid analogue that is locked in a conformation resembling the bioactive conformation of a more flexible but potent compound may exhibit enhanced activity and selectivity. This is because less conformational entropy is lost upon binding, leading to a more favorable free energy of binding.

Development of Design Principles for Modulating Reactivity and Specificity

Based on the SAR and SMR studies, several design principles can be formulated to modulate the reactivity and specificity of this compound analogues.

Tuning Electrophilicity: The reactivity of the isothiocyanate group is central to the biological activity of these compounds. While direct modification of the isothiocyanate is not the focus here, the electronic environment provided by the rest of the molecule can indirectly influence its reactivity.

Optimizing the Linker: The length and rigidity of the linker are critical for positioning the isothiocyanate group for optimal interaction with its target. A systematic variation of the linker length can help identify the optimal distance between the aromatic moiety and the reactive group. Incorporating rigid elements can enhance potency and selectivity by reducing the entropic penalty of binding.

Introducing Specific Interactions: The addition of functional groups that can participate in specific interactions, such as hydrogen bonding or ionic interactions, with the target protein can significantly improve binding affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Novel Analogues

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling can be invaluable for designing novel analogues. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be recognized by a specific target and to elicit a biological response.

A pharmacophore model for this compound analogues could be developed based on a set of known active and inactive compounds. The key features of such a model would likely include:

An electrophilic feature representing the isothiocyanate group.

An aromatic ring feature.

A hydrogen bond acceptor feature for the nitro group.

Hydrophobic features corresponding to the aromatic ring and parts of the linker.

The distances and angles between these features would be defined to create a 3D query. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity. These models can provide predictive tools for designing new compounds with improved potency.

Emerging Research Avenues and Future Directions for 1 2 Isothiocyanatoethyl 4 Nitrobenzene in Advanced Chemical Science

Integration into Smart Materials and Responsive Systems

The dual functionality of 1-(2-isothiocyanatoethyl)-4-nitrobenzene makes it a compelling candidate for the development of smart materials. The isothiocyanate group can form stable covalent bonds with nucleophilic moieties like amines and thiols, which are commonly present in polymer backbones. This allows for the permanent integration of the nitrobenzene (B124822) unit into larger macromolecular structures.

The nitroaromatic group, in turn, can act as a stimulus-responsive component. For instance, polymers incorporating this moiety could exhibit sensitivity to specific enzymes like nitroreductases, which are overexpressed in certain pathological environments, such as cancer cells. rsc.org The enzymatic reduction of the nitro group to an amine would alter the electronic and physical properties of the material, triggering a programmed response. This could lead to applications in targeted drug delivery, where a polymer matrix releases its payload only in the presence of the target enzyme. rsc.org Furthermore, o-nitrobenzyl derivatives are well-known photocleavable groups, suggesting that nitroaromatic compounds could be engineered into light-responsive polymers that change properties or degrade upon UV irradiation. researchgate.net

Table 1: Potential Stimuli and Responses for Materials Functionalized with this compound

| Stimulus | Responsive Moiety | Potential Material Response | Application Area |

| Enzymatic (e.g., Nitroreductase) | Nitrobenzene Group | Polymer degradation, drug release, change in hydrophilicity | Targeted Drug Delivery rsc.org |

| Light (e.g., UV) | Nitrobenzene Group | Bond cleavage, material softening, payload release | Photolithography, Controlled Release Systems researchgate.net |

| Chemical (e.g., Nucleophiles) | Isothiocyanate Group | Covalent cross-linking, surface functionalization | Self-healing materials, biosensors |

| Redox (e.g., H₂O₂) | Nitrobenzene Group | Change in electronic properties, polarity shift | Chemical sensors, redox-responsive polymers frontiersin.org |

Applications in Supramolecular Chemistry and Self-Assembled Structures

In supramolecular chemistry, the nitrobenzene ring of the molecule can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (after reduction to an aniline (B41778) derivative). These interactions are fundamental to the construction of self-assembled structures like gels, vesicles, and micelles. The isothiocyanate group offers a reactive handle to anchor the molecule onto other components, guiding the self-assembly process or providing a site for post-assembly modification.

Researchers could explore the synthesis of amphiphilic molecules derived from this compound. By reacting the isothiocyanate with a hydrophilic polymer or head group, an amphiphile could be created that self-assembles in aqueous media. The nitroaromatic portion would reside in the hydrophobic core of the resulting micelle or vesicle, which could then be used to encapsulate hydrophobic guest molecules. The responsiveness of the nitro group to external stimuli could then be used to trigger the disassembly of the structure and release of the guest.

Development as Mechanistic Probes for Complex Biological Systems

The high reactivity of the isothiocyanate group toward nucleophilic amino acid residues, such as lysine (B10760008) and cysteine, makes it an effective covalent labeling agent for proteins. mdpi.com This property allows this compound to be developed as a mechanistic probe to investigate protein function and interactions within complex biological systems.

By attaching this molecule to a protein of interest, researchers can introduce a "tag" that can be monitored. The nitro group, being a well-known chromophore, allows for spectrophotometric tracking. Furthermore, its reduction potential makes it suitable for electrochemical detection methods. Such probes could be used to study enzyme kinetics, protein folding, and the formation of protein-protein complexes. The covalent nature of the isothiocyanate-protein bond ensures that the probe remains attached, providing a stable signal for long-term studies. Isothiocyanates have been shown to interact with tubulin, a key protein in microtubule formation, suggesting a potential avenue for probing cytoskeletal dynamics. mdpi.com

Exploration in Chemical Biology as Tool Compounds

Beyond probing, this compound serves as a foundational structure for creating "tool compounds" in chemical biology. These are molecules designed to modulate a specific biological process or target, thereby helping to elucidate its function. Isothiocyanates are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, often through the modulation of cellular pathways like the Nrf2-Keap1 system. oregonstate.edumdpi.commostwiedzy.pl

By synthesizing derivatives of this compound, researchers can systematically investigate structure-activity relationships. For instance, modifying the substitution pattern on the aromatic ring could fine-tune the molecule's electrophilicity and its ability to interact with specific protein targets. The nitro group can also be used as a synthetic precursor, allowing for its conversion into other functional groups to create a library of related compounds for screening against various biological targets. This approach enables the development of selective inhibitors or activators for enzymes and signaling pathways, providing valuable tools for dissecting cellular mechanisms. rsc.org

Sustainable and Environmentally Benign Synthetic Routes for Related Chemical Entities

Traditional methods for synthesizing isothiocyanates often rely on toxic reagents like thiophosgene (B130339) or carbon disulfide in volatile organic solvents. mdpi.comnih.gov A significant future direction is the development of greener, more sustainable synthetic routes. Recent research has focused on amine-catalyzed sulfurization of isocyanides with elemental sulfur and the use of desulfurizing agents in aqueous media, which represent more environmentally benign alternatives. nih.govrsc.org

For this compound, this involves developing methods that start from the corresponding primary amine, 2-(4-nitrophenyl)ethan-1-amine. Green chemistry principles could be applied, such as using water as a solvent, employing catalytic reagents, and minimizing waste. rsc.org For example, a one-pot synthesis where the amine reacts with a sulfur source in water, mediated by a non-toxic desulfurization agent like sodium persulfate or even calcium oxide, would be a significant advancement. rsc.orgeurekaselect.comingentaconnect.com Such methods would not only be safer and more sustainable but could also offer higher yields and simpler purification procedures. rsc.org

Table 2: Comparison of Synthetic Methods for Isothiocyanates

| Method | Reagents | Advantages | Disadvantages | Sustainability Profile |

| Traditional | Thiophosgene, CS₂ | Well-established, versatile | Highly toxic reagents, hazardous byproducts | Poor |

| Dithiocarbamate (B8719985) Desulfurization | Amine, CS₂, Desulfurizing Agent (e.g., TsCl) mdpi.com | Avoids thiophosgene | Still uses toxic CS₂, often requires organic solvents | Moderate |

| Green Desulfurization | Amine, CS₂, Na₂S₂O₈, Water | Uses water as solvent, efficient rsc.orgrsc.org | Still uses CS₂ | Good |

| Elemental Sulfur Route | Isocyanide, Elemental Sulfur, Amine (catalyst) | Avoids CS₂ and thiophosgene, high atom economy nih.gov | Requires isocyanide precursor | Excellent |

Novel Chemical Transformations and Synthetic Utility

The synthetic versatility of this compound makes it a valuable building block for organic synthesis. researchgate.net The isothiocyanate functional group is a heterocumulene that can participate in a wide array of chemical transformations, particularly cycloaddition reactions, to form diverse heterocyclic compounds like thiazoles, thiadiazoles, and triazoles. researchgate.netwikipedia.org

Future research will likely focus on exploring novel reactions of this bifunctional molecule. For example, the nitro group could be reduced to an amine, which could then react intramolecularly with the isothiocyanate group (or an external reagent) to form complex, fused heterocyclic systems. Alternatively, the two functional groups could be made to react in a concerted fashion with a third reagent, leading to complex molecular architectures in a single step. The development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a key area for exploration, expanding the synthetic utility of this versatile chemical entity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.